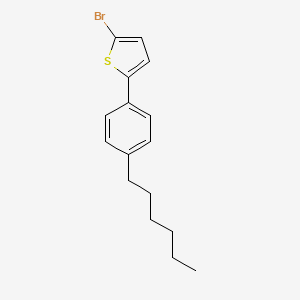

2-Bromo-5-(4-hexylphenyl)thiophene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

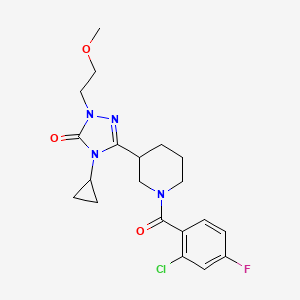

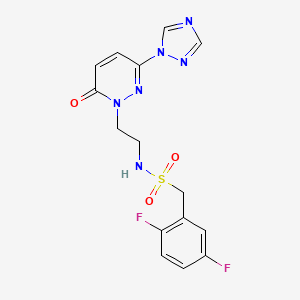

“2-Bromo-5-(4-hexylphenyl)thiophene” is a chemical compound with the CAS Number: 934368-79-3 . It has a molecular weight of 323.3 and its IUPAC name is 2-bromo-5-(4-hexylphenyl)thiophene .

Molecular Structure Analysis

The InChI code for “2-Bromo-5-(4-hexylphenyl)thiophene” is 1S/C16H19BrS/c1-2-3-4-5-6-13-7-9-14(10-8-13)15-11-12-16(17)18-15/h7-12H,2-6H2,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

“2-Bromo-5-(4-hexylphenyl)thiophene” is a solid at 20 degrees Celsius . It appears as a light yellow to amber to dark green powder to crystal . The melting point ranges from 63.0 to 67.0 degrees Celsius .Scientific Research Applications

Organic Field-Effect Transistors and Nonvolatile Memory Elements

2-Bromo-5-(4-hexylphenyl)thiophene is utilized in the synthesis of phenylene-thiophene-based organic field-effect transistors and solution-fabricated nonvolatile memory elements. The compounds synthesized exhibit high p-type carrier mobilities and demonstrate a combination of mobility, stability, and processability. Particularly, these materials display a reversible, tunable, and stable memory effect, even as solution-cast devices (Mushrush et al., 2003).

Electropolymerization and Electronic Properties

This compound has also been studied in the context of electropolymerization. For instance, 3-Fluoro-4-hexylthiophene, related to 2-Bromo-5-(4-hexylphenyl)thiophene, has been prepared and used as a building block in the synthesis of conjugated polythiophenes. The electronic properties of these polymers, obtained through electropolymerization, have been analyzed, demonstrating the potential for tuning the electronic properties of materials (Gohier et al., 2013).

Photostabilization in Poly(vinyl chloride)

New derivatives of thiophene, including those similar to 2-Bromo-5-(4-hexylphenyl)thiophene, have been synthesized and used as photostabilizers for rigid poly(vinyl chloride) (PVC). These materials have been shown to significantly reduce the level of photodegradation in PVC, highlighting their utility in enhancing the durability and lifespan of PVC products (Balakit et al., 2015).

Medicinal Applications

In medicinal chemistry, various derivatives based on 5-aryl-2-bromo-3-hexylthiophene have been synthesized and explored for their haemolytic, biofilm inhibition, and anti-thrombolytic activities. This research indicates the potential medicinal applications of these compounds, with certain derivatives exhibiting high activity levels (Ikram et al., 2015).

Optical Properties and Solid-State Emission

The compound and its derivatives have been investigated for their impact on the optical properties and solid-state emission of polythiophenes. These studies have revealed that various functional groups can significantly influence the fluorescence yield and emission properties of polythiophenes, indicating applications in materials science and engineering (Li et al., 2002).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H302-H315-H319-H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .

properties

IUPAC Name |

2-bromo-5-(4-hexylphenyl)thiophene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrS/c1-2-3-4-5-6-13-7-9-14(10-8-13)15-11-12-16(17)18-15/h7-12H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTSRFGPNESRZQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C2=CC=C(S2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2435691.png)

![4-[(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2435693.png)

![2-[[4-(Butylamino)quinazolin-2-yl]sulfanylmethyl]-7-chloropyrido[1,2-a]pyrimidin-4-one](/img/structure/B2435695.png)

![N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2,6-dichloropyridine-4-carboxamide](/img/structure/B2435699.png)

![1-(7-(4-Hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2435706.png)

![2-[[4-(4-Ethoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2435707.png)

![N-(isochroman-3-ylmethyl)-N-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2435709.png)